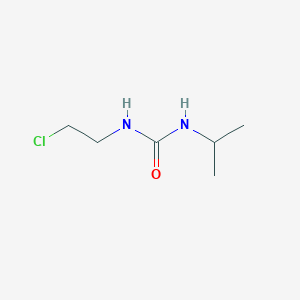
1-(2-Chloroethyl)-3-propan-2-ylurea
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-propan-2-ylurea, commonly known as CEP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CEP is a member of the family of alkylating agents, which are compounds that are capable of binding to DNA and disrupting its normal function. This property makes CEP a valuable tool for investigating the mechanisms of DNA damage and repair, as well as for studying the effects of DNA damage on cellular processes.
Wissenschaftliche Forschungsanwendungen
Antitumor Agent with Modified Bone Marrow Toxicity
A derivative of 1-(2-Chloroethyl)-3-propan-2-ylurea, namely 3-(Tetraacetyl glucopyranose-2-yl)-1-(2-chloroethyl)-1-nitrosourea (GCNU), has been identified as an antitumor agent. It is structurally related to streptozotocin but distinctively spares the bone marrow while inhibiting DNA synthesis in leukemia cells and gastrointestinal mucosa, exhibiting significant antitumor activity with reduced bone marrow toxicity (Schein, McMenamin, & Anderson, 1973).
Transformation into 3-Aryl-2-(ethylamino)propan-1-ols
Research has shown that trans-4-Aryl-3-chloro-1-(2-chloroethyl)azetidin-2-ones can be transformed into 3-aryl-2-(ethylamino)propan-1-ols using LiAlH4 in THF. This transformation involves intermediate formation of 1-(1-aryl-2-chloro-3-hydroxypropyl)aziridines and trans-2-aryl-3-(hydroxymethyl)aziridines, offering insights into the versatility of this compound in chemical synthesis (Mollet, D’hooghe, & de Kimpe, 2011).
Impact on DNA and Bone Marrow
Studies have suggested that various derivatives of 1-(2-Chloroethyl)-3-propan-2-ylurea, such as ACNU and CCNU, exhibit specific binding properties to the nucleosomal and linker DNA in murine bone marrow and leukemia cells. This differential binding might explain tissue-specific toxicity and effects on DNA structure (Barrett, 1985).
Selenium-Catalyzed Oxidative Carbonylation
Selenium-catalyzed oxidative carbonylation of 1,2,3-thiadiazol-5-amine with amines to form 1,2,3-thiadiazol-5-ylureas has been studied, highlighting a potential application of 1-(2-Chloroethyl)-3-propan-2-ylurea derivatives in creating complex organic compounds (Zhang et al., 2019).
Crystal Structure Analysis
The crystal structure of related compounds, such as 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one, has been analyzed, providing insights into the molecular configuration and intermolecular interactions, which are critical for understanding the chemical behavior and potential applications in scientific research (Roopashree, Meti, Kamble, & Devarajegowda, 2015).
Wirkmechanismus
Target of Action
The primary target of 1-(2-Chloroethyl)-3-propan-2-ylurea is the DNA molecule within cells . Specifically, it binds to the N7 nitrogen on the DNA base guanine . This interaction is crucial for the compound’s mode of action.
Mode of Action
1-(2-Chloroethyl)-3-propan-2-ylurea is an alkylating agent . It works by binding to DNA, crosslinking two strands and preventing cell duplication . Alkylating agents work by three different mechanisms:
- Attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .
- DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription .
- The induction of mispairing of the nucleotides leading to mutations .
Biochemical Pathways
The compound’s interaction with DNA affects various biochemical pathways. The DNA damage triggers a complex DNA damage response including the Fanconi anemia (FA) pathway as well as the ATR (ATM and Rad3-related)/Chk1 pathway . These pathways are crucial for the detection of the lesion, activation of the cell cycle checkpoint, and repair of the DNA damage.
Pharmacokinetics
After administration, both rat and human PCNU plasma levels were measured by gas chromatography-mass spectrometry . More research is needed to fully understand the ADME properties of 1-(2-Chloroethyl)-3-propan-2-ylurea.
Result of Action
The result of the compound’s action is the inhibition of cell duplication, leading to cell death . This is due to the DNA cross-linking which prevents the DNA strands from separating for synthesis or transcription . This makes the compound potentially useful as an anticancer agent.
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-3-propan-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13ClN2O/c1-5(2)9-6(10)8-4-3-7/h5H,3-4H2,1-2H3,(H2,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKOVNWYVGDBEKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

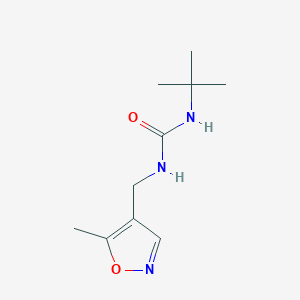

![N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2430505.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2430507.png)
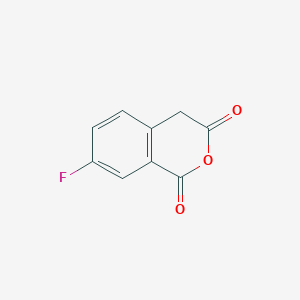
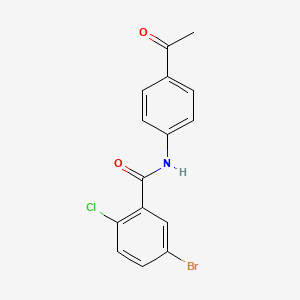
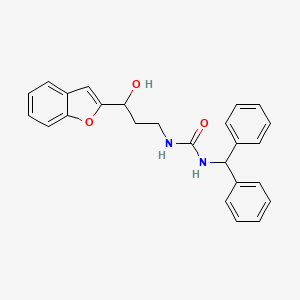

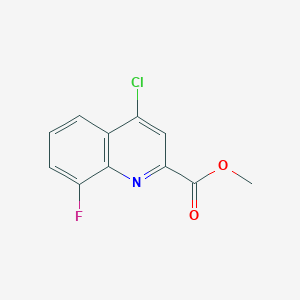
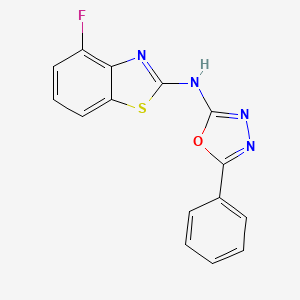
![[3-(1,3-Benzodioxol-5-ylmethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol](/img/structure/B2430517.png)
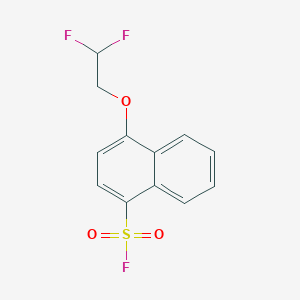

![2-(3-(furan-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2430524.png)